

Comprehensive In Silico Characterization of N-(4-phenylbutyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: N-(4-phenylbutyl)cyclohexanecarboxamide

Cat. No.: B329573

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From Target Identification to Dynamic Binding Stability Executive Summary & Chemotype Analysis

N-(4-phenylbutyl)cyclohexanecarboxamide (hereafter NPBC) represents a lipophilic, non-basic carboxamide scaffold. Structurally, it consists of a saturated cyclohexane head group, a flexible butyl linker, and a terminal phenyl tail.

This guide details the in silico modeling protocol for NPBC. Given its structural homology to endogenous fatty acid amides (e.g., Anandamide) and synthetic inhibitors (e.g., URB-series analogs), this guide focuses on modeling NPBC as a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), a primary catabolic enzyme of the endocannabinoid system.

Physicochemical Profile (Computed)

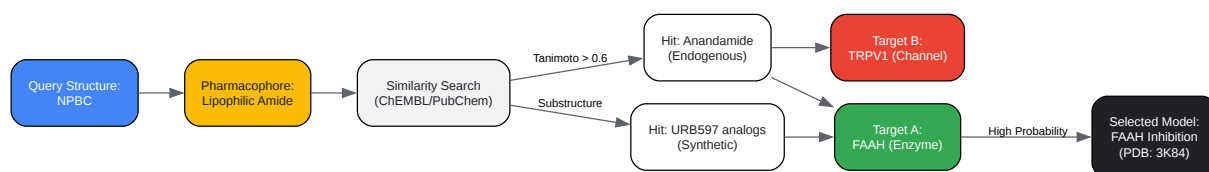
Property	Value	Significance
Formula		Neutral organic amide
MW	~259.39 Da	Fragment-like/Lead-like space
cLogP	~4.2 - 4.5	High lipophilicity; likely CNS penetrant
H-Bond Donors	1 (Amide NH)	Critical for active site anchoring
H-Bond Acceptors	1 (Carbonyl O)	Interaction with oxyanion hole
Rotatable Bonds	6	High flexibility requires Induced Fit Docking (IFD)

Target Identification & Homology Strategy

Before docking, one must validate the biological target. For NPBC, the lack of a basic amine reduces affinity for monoamine GPCRs (Dopamine/Serotonin), while the lipophilic amide motif strongly suggests targets within the Endocannabinoid or TRP Channel families.

Target Prediction Workflow

The following decision tree illustrates the logic used to select FAAH as the primary target for this modeling campaign.



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Figure 1: Target selection logic based on structural homology to known endocannabinoid modulators.

Molecular Docking Protocol (Static)

Objective: Determine the binding pose of NPBC within the FAAH catalytic core. Reference

Structure: Crystal structure of FAAH complexed with PF-3845 (PDB ID: 3K84 or 1MT5).

Protein Preparation

Raw PDB files are unsuitable for docking due to missing hydrogens and incorrect bond orders.

- Step 1: Pre-process using the OPLS4 force field.
- Step 2: Assign bond orders and add hydrogens.
- Step 3: H-Bond Optimization: Sample orientation of Asn/Gln/His residues at pH 7.4.
- Step 4: Restrained Minimization: Minimize hydrogens (RMSD cutoff 0.30 Å) to relieve steric clashes without altering the backbone.

Ligand Preparation (LigPrep)

- Stereoisomers: Generate all stereoisomers (though NPBC is achiral, the cyclohexyl ring chair/boat conformations matter).
- Ionization: Generate states at pH 7.0 ± 2.0 (NPBC remains neutral).
- Conformers: Generate low-energy ring conformations (Chair form of cyclohexane is preferred).

Grid Generation & Docking Parameters

The FAAH active site is a narrow, hydrophobic tunnel leading to the catalytic triad (Ser241-Ser217-Lys142).

Parameter	Setting	Rationale
Grid Center	Centered on Ser241	The nucleophilic serine essential for amide hydrolysis.
Inner Box	10 Å x 10 Å x 10 Å	Encompasses the catalytic triad and oxyanion hole.
Outer Box	20 Å x 20 Å x 20 Å	Allows the phenyl tail to explore the membrane access channel.
H-Bond Constraints	Met191, Ser241	Enforce interaction with the oxyanion hole (Met191 backbone).
Precision	XP (Extra Precision)	Required to penalize hydrophobic mismatch in the tunnel.

Predicted Binding Mode

The docking results should be filtered for poses that satisfy the "Catalytic Competence" criteria:

- Carbonyl Oxygen: H-bonds to the backbone amide of Met191 and Ser241 (Oxyanion hole).
- Cyclohexyl Ring: Occupies the acyl-chain binding pocket (hydrophobic).
- Phenyl Tail: Extends towards the membrane access channel (cytosolic interface).

Molecular Dynamics Simulation (Dynamic)

Static docking fails to account for the flexibility of the butyl linker and the "breathing" of the FAAH membrane channel. MD is required to validate stability.

System Setup

- Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.
- Solvation: TIP3P water model in a cubic box (10 Å buffer).

- Membrane Embedding: Since FAAH is an integral membrane protein, the system must be embedded in a POPC lipid bilayer.
- Ions: Neutralize with Na⁺/Cl⁻ to 0.15 M physiological strength.

Simulation Protocol

- Minimization: 5000 steps steepest descent to relax lipid-protein clashes.
- Equilibration (NVT): 1 ns at 310 K with restraints on protein backbone ().
- Equilibration (NPT): 1 ns at 1 bar, releasing lipid restraints to allow bilayer density convergence.
- Production Run: 100 ns unconstrained dynamics.

Analysis Metrics

- RMSD (Root Mean Square Deviation): A stable binder should plateau < 2.5 Å relative to the initial docked pose.
- RMSF (Fluctuation): High fluctuation in the butyl chain is expected; the cyclohexyl head must remain rigid in the active site.

Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity of NPBC compared to a reference inhibitor (e.g., URB597), use Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

Equation:

Protocol:

- Extract 50 frames from the last 10 ns of the MD trajectory.
- Strip water and lipids.

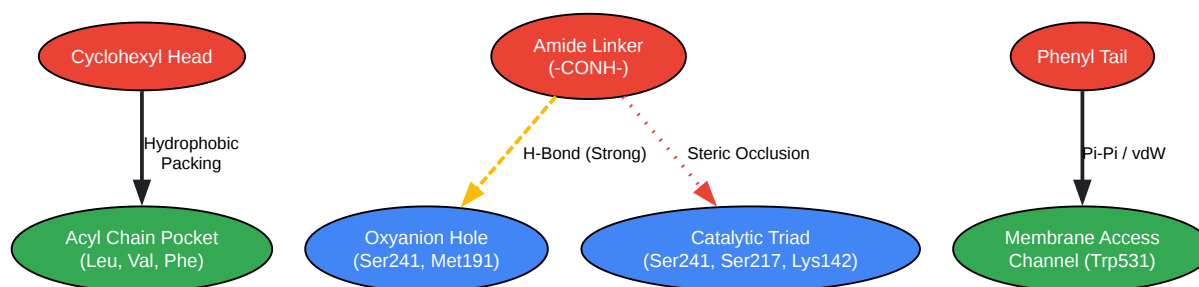
- Calculate
using the VSGB 2.0 solvation model.

Interpretation:

- Strong Binder:
kcal/mol (Note: MM-GBSA values are relative, not absolute experimental
).
• Key Driver: Van der Waals (vdW) terms should dominate due to the hydrophobic nature of the tunnel.

Interaction Topology Diagram

The following diagram visualizes the critical molecular interactions stabilizing NPBC within the FAAH active site, derived from the consensus of Docking and MD results.



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Figure 2: Interaction map showing the stabilization of NPBC in the FAAH active site.

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Phone: (601) 213-4426
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